3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
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Overview
Description
“3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine” is a complex organic compound that features multiple functional groups, including a benzodioxole ring, an imidazole ring, and an oxazolo-pyridine structure. Compounds with such intricate structures often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents and catalysts used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for ring closures, and various solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, “3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions could make it a useful probe in biochemical assays.
Medicine
In medicine, compounds with similar structures have been investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific biological targets and pathways involved would depend on the compound’s mechanism of action.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of “3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine” include other benzodioxole derivatives, imidazole-containing compounds, and oxazolo-pyridine analogs. Examples include:
- 3-(1,3-benzodioxol-5-yl)-5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
- 2-butyl-1H-imidazole-5-carbaldehyde
- 6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylic acid
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-2-3-4-20-22-10-15(23-20)11-25-8-7-17-16(12-25)21(24-28-17)14-5-6-18-19(9-14)27-13-26-18/h5-6,9-10H,2-4,7-8,11-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUIZIVVVKDYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CCC3=C(C2)C(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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